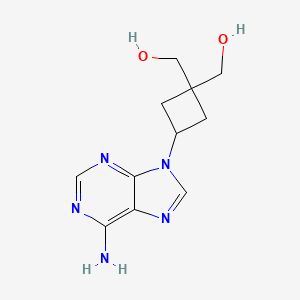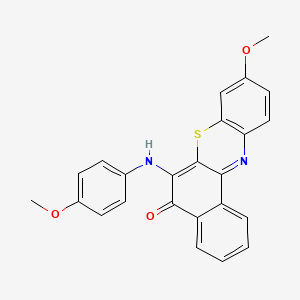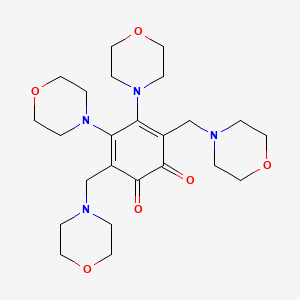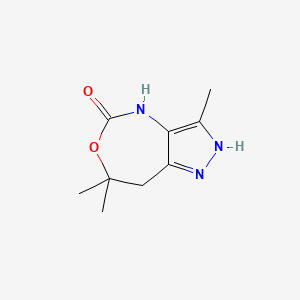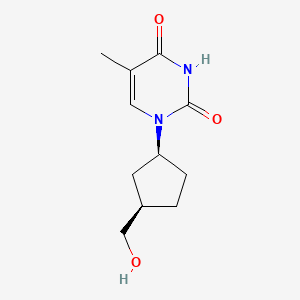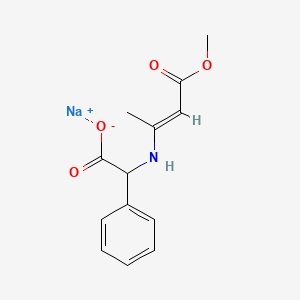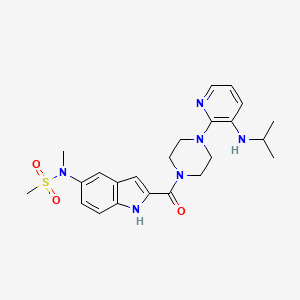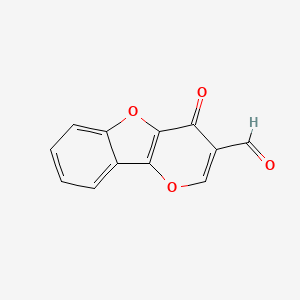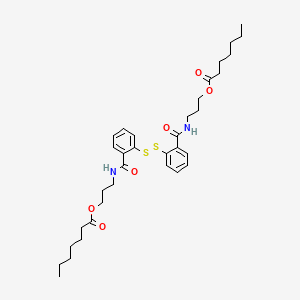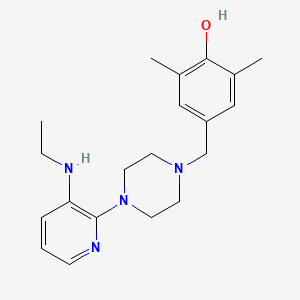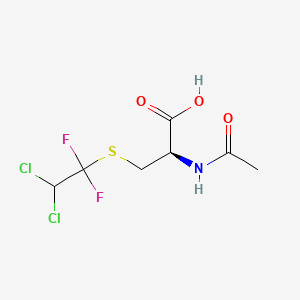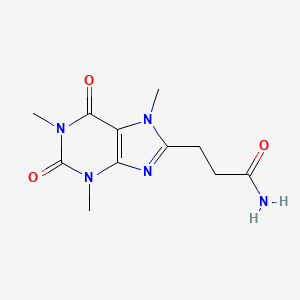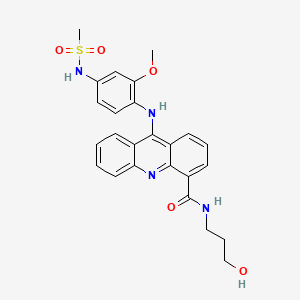
Methanesulfonanilide, 4'-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3'-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methanesulfonanilide core, an acridine moiety, and a hydroxypropyl carbamoyl group, which collectively contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- typically involves multiple steps, starting with the preparation of the methanesulfonanilide coreThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-morpholino)-1,8-naphthalimide: Known for its fluorescent properties and used in cell imaging and trace analyte detection.
3-Methoxypropyl 4-methylbenzenesulfonate: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
79453-47-7 |
|---|---|
Molekularformel |
C25H26N4O5S |
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
N-(3-hydroxypropyl)-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O5S/c1-34-22-15-16(29-35(2,32)33)11-12-21(22)28-23-17-7-3-4-10-20(17)27-24-18(23)8-5-9-19(24)25(31)26-13-6-14-30/h3-5,7-12,15,29-30H,6,13-14H2,1-2H3,(H,26,31)(H,27,28) |
InChI-Schlüssel |
OHAGYUIOAFYDBI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


